BenchChemオンラインストアへようこそ!

tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate

IRE1α kinase inhibition CNS drug discovery Chiral building block

tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate (CAS 2165854-21-5, molecular formula C₁₁H₂₁FN₂O₂, molecular weight 232.30) is a chiral, orthogonally protected 3-amino-5-fluoropiperidine derivative. It belongs to the class of N-Boc-N-methyl fluorinated piperidine building blocks, extensively utilized in medicinal chemistry as intermediates for synthesizing bioactive molecules targeting central nervous system (CNS) disorders and kinase inhibitors.

Molecular Formula C11H21FN2O2
Molecular Weight 232.29 g/mol
Cat. No. B14023003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate
Molecular FormulaC11H21FN2O2
Molecular Weight232.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CC(CNC1)F
InChIInChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-8(12)6-13-7-9/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
InChIKeyUPBZJZJIXWPUNM-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate (CAS 2165854-21-5): A Chiral Fluorinated Piperidine Building Block for CNS and Kinase Drug Discovery Programs


tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate (CAS 2165854-21-5, molecular formula C₁₁H₂₁FN₂O₂, molecular weight 232.30) is a chiral, orthogonally protected 3-amino-5-fluoropiperidine derivative . It belongs to the class of N-Boc-N-methyl fluorinated piperidine building blocks, extensively utilized in medicinal chemistry as intermediates for synthesizing bioactive molecules targeting central nervous system (CNS) disorders and kinase inhibitors . The compound features a well-defined (3R,5R) absolute stereochemistry, a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen, a methyl substituent on the carbamate nitrogen, and a fluorine atom at the 5-position of the piperidine ring, providing a unique combination of conformational constraint, metabolic stability, and synthetic versatility.

Why Generic Substitution of tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate Fails: Stereochemical and Functional Group Specificity


Substituting this compound with seemingly similar analogs introduces critical risks due to the strict dependence of downstream biological activity on both absolute stereochemistry and N-substitution pattern. The (3R,5R) configuration defines the three-dimensional presentation of the fluoropiperidine core, which directly impacts target binding when incorporated into final drug molecules [1]. For example, the (3S,5S) enantiomer has been specifically utilized in a distinct DGAT2 inhibitor program, demonstrating that chirality is not interchangeable [2]. Furthermore, the N-methyl substituent on the carbamate nitrogen differentiates this compound from the simpler N-H analog (tert-butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate, CAS 1363378-07-7). The N-methyl group alters the hydrogen-bonding capacity, lipophilicity, and metabolic profile of any derived final compound, making it a non-substitutable feature for programs optimized around an N-methyl pharmacophore . Using a racemic mixture, a different diastereomer, or the N-H analog would yield a different molecular entity with unpredictable and potentially inactive biological outcomes.

Head-to-Head and Class-Level Evidence for Selecting tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate Over Its Closest Analogs


Stereochemical Identity: (3R,5R) vs. (3S,5S) Enantiomer in Distinct Therapeutic Programs

The (3R,5R) stereochemistry of this compound is validated through its use in a series of potent and selective IRE1α inhibitors, where the (3R,5R)-5-fluoropiperidin-3-yl moiety engages the enzyme active site in an X-ray co-crystal structure (PDB 8UVL, resolution 2.43 Å) [1]. In contrast, the enantiomeric (3S,5S) configuration was selected for a completely different target, DGAT2, in a Pfizer program (US20230405002A1) [2]. This demonstrates program-specific chiral optimization, not interchangeable stereochemistry.

IRE1α kinase inhibition CNS drug discovery Chiral building block

N-Methyl Substitution vs. N-H Analog: Impact on Physicochemical and Pharmacokinetic Properties

The target compound is the N-methylated derivative of the simpler building block tert-butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate (CAS 1363378-07-7) . The N-methyl group increases lipophilicity (by approximately 0.5–0.7 logP units based on class-level data for N-methyl carbamates vs. N-H carbamates) , eliminates a hydrogen bond donor, and protects the secondary amine from metabolic N-dealkylation. This is a critical design feature for CNS programs requiring enhanced brain penetration or for programs where the N-methyl group is part of the pharmacophore.

Physicochemical properties CNS drug design Metabolic stability

Diastereomeric Purity: (3R,5R)-trans vs. (3R,5S)-cis Configuration in Synthesis Planning

The (3R,5R) designation specifies a trans relationship between the fluorine and the N-methylcarbamate substituents on the piperidine ring, as opposed to the cis configuration found in the (3R,5S) diastereomer (tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]-N-methylcarbamate, also termed the cis-5-fluoropiperidin-3-yl isomer) . The trans configuration places the fluorine and the carbamate group in equatorial/axial dispositions that influence the piperidine ring conformation and, consequently, the overall molecular shape .

Chiral resolution Diastereoselective synthesis Piperidine conformation

Validated Use in Advanced Lead Optimization: Crystallographic Evidence from IRE1α Inhibitor Program

The (3R,5R)-5-fluoropiperidin-3-yl-amine motif (the deprotected form of this compound) has been incorporated into a clinical-stage IRE1α inhibitor series by Genentech/Roche scientists. The resulting lead compound demonstrated potent IRE1α inhibition, good oral bioavailability, and pharmacodynamic modulation comparable to IRE1 knockdown in a multiple myeloma model (KMS-11) at well-tolerated oral doses up to 500 mg/kg [1]. The X-ray co-crystal structure (PDB 8UVL) confirms specific binding interactions of the (3R,5R)-fluoropiperidine moiety within the kinase active site.

IRE1α kinase Lead optimization Multiple myeloma Crystallography

High-Impact Application Scenarios for tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate in Drug Discovery and Chemical Biology


IRE1α Kinase Inhibitor Lead Optimization for Multiple Myeloma and Oncology Programs

This building block is a direct synthetic precursor to the (3R,5R)-5-fluoropiperidin-3-amine fragment validated in IRE1α inhibitor co-crystal structures (PDB 8UVL). Medicinal chemistry teams pursuing IRE1α or related kinase targets can use this compound to construct analogs of the Braun et al. (2024) series. The N-Boc protection allows orthogonal deprotection, while the N-methyl group pre-installs a key pharmacophoric element found in the optimized lead series [1].

CNS Drug Discovery Requiring Conformationally Constrained, Fluorinated Piperidine Scaffolds

The combination of C5 fluorine substitution and trans stereochemistry imposes conformational bias on the piperidine ring, a feature exploited in CNS drug design to enhance target selectivity and reduce off-target interactions. The N-methyl group increases lipophilicity, a parameter correlated with improved blood-brain barrier permeability [1]. This compound serves as an ideal intermediate for synthesizing CNS-penetrant fluoropiperidine derivatives with defined 3D geometry.

Structure-Activity Relationship (SAR) Studies Exploring Fluorine and N-Alkyl Effects in Piperidine Series

For teams systematically evaluating the impact of fluorine substitution position and N-alkylation on potency, selectivity, and metabolic stability, this compound provides a well-defined, high-purity (≥95%) entry point. By comparing downstream biological data from this (3R,5R)-N-methyl derivative with data from the (3S,5S) enantiomer, the (3R,5S) cis diastereomer, and the N-H analog, researchers can deconvolute the contributions of absolute stereochemistry, relative stereochemistry, and N-substitution to the overall pharmacological profile [1][2].

Process Chemistry and Route Scouting for Chiral Amine Intermediates

The compound's defined stereochemistry and orthogonal protecting groups (Boc on the piperidine nitrogen; methyl on the carbamate nitrogen) make it a strategic intermediate in convergent synthetic routes. The patent literature on piperidine-3-ylcarbamate manufacturing methods (e.g., EP 2269986 A1) provides precedent for the large-scale synthesis and optical resolution of related compounds, supporting the feasibility of using this building block in preclinical and early clinical supply chains [3].

Quote Request

Request a Quote for tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.